1-chloro-3-ethoxy-5-[(E)-2-nitroethenyl]-2-prop-2-enoxybenzene
Overview
Description
1-chloro-3-ethoxy-5-[(E)-2-nitroethenyl]-2-prop-2-enoxybenzene is an organic compound that features a benzene ring substituted with various functional groups
Preparation Methods
The synthesis of 1-chloro-3-ethoxy-5-[(E)-2-nitroethenyl]-2-prop-2-enoxybenzene can be achieved through several synthetic routes. One common method involves the use of electrophilic aromatic substitution reactions, where the benzene ring is functionalized with the desired substituents. The reaction conditions typically involve the use of strong acids or bases, along with specific reagents to introduce the chloro, ethoxy, nitroethenyl, and prop-2-enoxy groups .
Chemical Reactions Analysis
1-chloro-3-ethoxy-5-[(E)-2-nitroethenyl]-2-prop-2-enoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted benzene derivatives
Scientific Research Applications
1-chloro-3-ethoxy-5-[(E)-2-nitroethenyl]-2-prop-2-enoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-chloro-3-ethoxy-5-[(E)-2-nitroethenyl]-2-prop-2-enoxybenzene involves its interaction with specific molecular targets. The nitroethenyl group can participate in electron transfer reactions, while the chloro and ethoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved include electrophilic and nucleophilic substitution reactions, as well as redox processes .
Comparison with Similar Compounds
Similar compounds to 1-chloro-3-ethoxy-5-[(E)-2-nitroethenyl]-2-prop-2-enoxybenzene include:
1-chloro-3-ethoxybenzene: Lacks the nitroethenyl and prop-2-enoxy groups, making it less reactive.
1-chloro-3-nitrobenzene: Lacks the ethoxy and prop-2-enoxy groups, affecting its chemical properties.
1-chloro-3-ethoxy-5-nitrobenzene: Lacks the prop-2-enoxy group, leading to different reactivity patterns
Properties
IUPAC Name |
1-chloro-3-ethoxy-5-[(E)-2-nitroethenyl]-2-prop-2-enoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-3-7-19-13-11(14)8-10(5-6-15(16)17)9-12(13)18-4-2/h3,5-6,8-9H,1,4,7H2,2H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNCVGJEUARXCJ-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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